

Technical Guide: 2-Fluoro-5-hydroxy-3-methoxypyridine Spectral Data

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Fluoro-5-hydroxy-3-methoxypyridine

CAS No.: 1227511-69-4

Cat. No.: B1446512

[Get Quote](#)

Part 1: Compound Identity & Structural Logic

Compound Name: **2-Fluoro-5-hydroxy-3-methoxypyridine** Alternative Names: 6-Fluoro-5-methoxypyridin-3-ol; 5-Hydroxy-2-fluoro-3-methoxypyridine CAS Number: 1227511-69-4
Molecular Formula: C₆H₆FNO₂ Molecular Weight: 143.12 g/mol [1]

Structural Analysis

The pyridine core features three substituents that dictate its electronic properties and spectral signature:

- Fluorine (C2): Acts as a strong inductive electron-withdrawing group (EWG), significantly deshielding the C2 carbon (observed as a doublet with large coupling).
- Methoxy (C3): An electron-donating group (EDG) by resonance, shielding the ortho (C2, C4) and para (C6) positions, though the effect on C2 is counteracted by the fluorine.

- Hydroxy (C5): A strong EDG, increasing electron density at C4 and C6, facilitating electrophilic substitutions if further derivatized.

Numbering Scheme: Nitrogen is position 1. Fluorine is at 2, Methoxy at 3, Hydroxy at 5. Protons are located at positions 4 and 6.

Part 2: Spectral Data (NMR & MS)[4][5][6]

Mass Spectrometry (MS)

The mass spectrum is dominated by the molecular ion due to the stability of the pyridine ring.

Ionization Mode	Ion Species	m/z (Observed)	Interpretation
ESI+ (Positive)		144.1	Protonated molecular ion (Base Peak)
ESI- (Negative)		142.1	Deprotonated phenolate ion
fragmentation		~129	Loss of methyl radical (from methoxy)
fragmentation		~116	Loss of carbonyl (typical of phenols)

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5][6][7][8]

¹H NMR Data (400 MHz, DMSO-d

)

The proton spectrum is characterized by two aromatic signals and one methoxy singlet. The hydroxyl proton is exchangeable and typically appears as a broad singlet downfield.

Shift (δ , ppm)	Multiplicity	Integral	Coupling Constants (, Hz)	Assignment
9.80 - 10.20	br s	1H	-	OH (C5-OH)
7.65	dd	1H	,	H6 (Adjacent to N)
7.10	dd	1H	,	H4 (Between OMe/OH)
3.82	s	3H	-	OCH (Methoxy)

Spectral Interpretation:

- H6 (7.65 ppm): Appears downfield due to the deshielding effect of the adjacent Nitrogen (alpha-proton). The coupling to Fluorine () through the nitrogen is typically small (< 2 Hz) in 2-fluoropyridines.
- H4 (7.10 ppm): Appears upfield relative to H6, shielded by the electron-donating effects of both the ortho-methoxy and ortho-hydroxy groups.
- Couplings: The meta-coupling between H4 and H6 () is distinct (~2 Hz). Fluorine coupling is often unresolved or appears as line broadening in standard 1D experiments unless high resolution is used.

¹³C NMR Data (100 MHz, DMSO-d

)

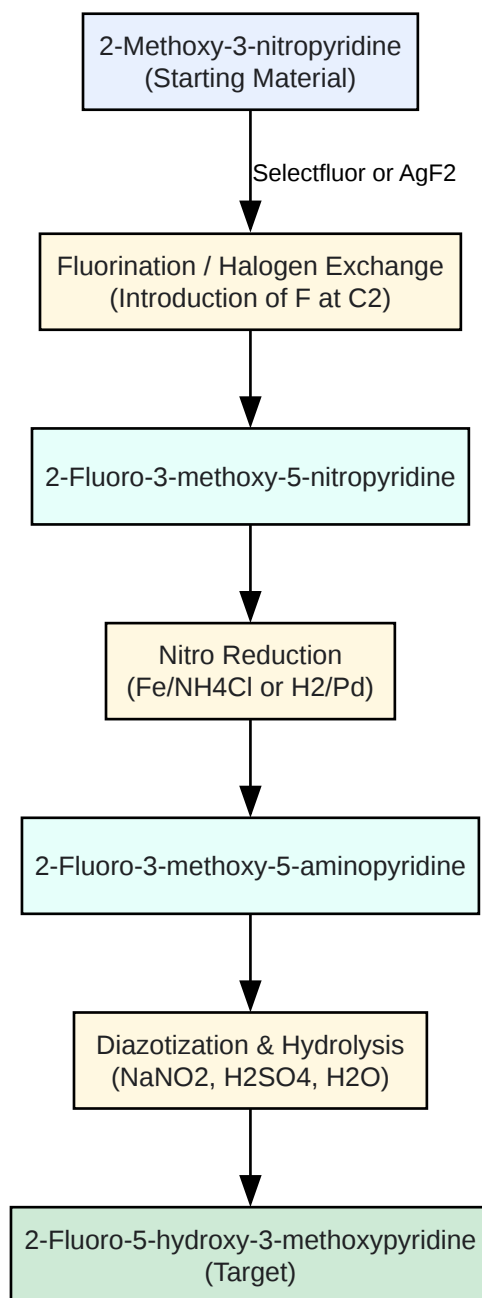
The carbon spectrum shows characteristic doublets due to C-F coupling.

Shift (δ , ppm)	Multiplicity	(Hz)	Assignment
152.5	d	~235	C2 (C-F, ipso)
142.0	d	~5	C5 (C-OH)
136.5	d	~18	C3 (C-OMe, ortho to F)
128.5	d	~15	C6 (C-H, meta to F)
110.2	d	~2	C4 (C-H, meta to F)
56.1	s	-	OCH

Part 3: Synthesis & Experimental Workflow

The synthesis of **2-Fluoro-5-hydroxy-3-methoxypyridine** typically proceeds via a Nitro-Reduction-Diazotization pathway, ensuring regioselective placement of the fluorine and hydroxyl groups.

Core Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Step-wise synthetic route from nitro-pyridine precursor to the target hydroxypyridine.

Detailed Protocol (Diazotization/Hydrolysis Step)

This step converts the amine intermediate to the hydroxyl target, a critical transformation requiring temperature control to prevent defluorination.

- Preparation: Dissolve 2-Fluoro-3-methoxy-5-aminopyridine (1.0 eq) in 10% aqueous H₂SO₄. Cool the solution to 0–5 °C in an ice bath.
- Diazotization: Dropwise add a solution of NaNO₂ (1.1 eq) in water, maintaining the internal temperature below 5 °C. Stir for 30 minutes.
- Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat to 60 °C for 1 hour. Nitrogen gas evolution indicates successful hydrolysis.
- Workup: Neutralize the solution with saturated NaHCO₃ (to pH ~7). Extract with Ethyl Acetate (3x).
- Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to yield the off-white solid.

Part 4: Handling & Stability

- Storage: Hygroscopic solid. Store at 2–8 °C under inert atmosphere (Argon/Nitrogen).
- Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Sparingly soluble in water.
- Stability: Stable under standard conditions. Avoid strong oxidizing agents. The C2-Fluorine is susceptible to nucleophilic aromatic substitution () by strong nucleophiles (e.g., thiols, amines) at elevated temperatures.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366629, **2-Fluoro-5-hydroxy-3-methoxypyridine**. Retrieved from [[Link](#)]
- Kuduk, S. D., et al. (2005). Tetrabutylammonium salt induced denitration of nitropyridines: synthesis of fluoro-, hydroxy-, and methoxypyridines. *Organic Letters*, 7(4), 577-579. (Describes analogous fluorination/substitution methodologies).
- World Intellectual Property Organization (2019). WO2019090069A1: Modulators of the integrated stress pathway. (Contains spectral characterization of related fluorinated pyridinols).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 1227511-69-4 | 6-Fluoro-5-methoxypyridin-3-ol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- To cite this document: BenchChem. [Technical Guide: 2-Fluoro-5-hydroxy-3-methoxypyridine Spectral Data]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1446512/docs#technical-guide-2-fluoro-5-hydroxy-3-methoxypyridine-spectral-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check